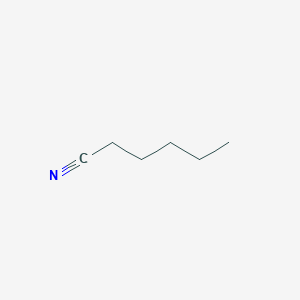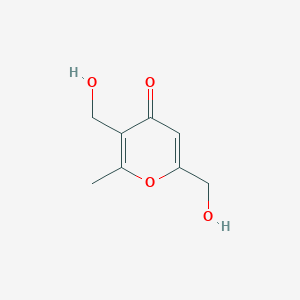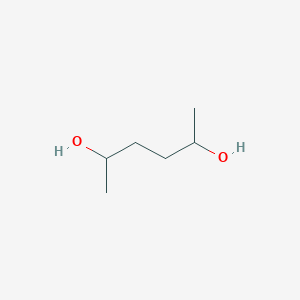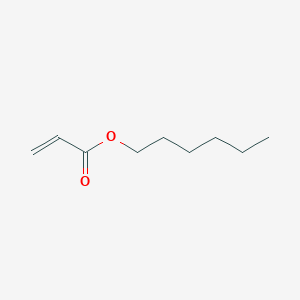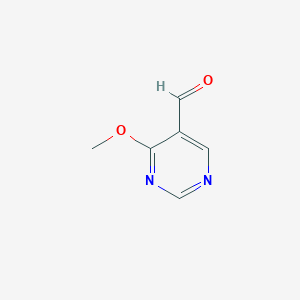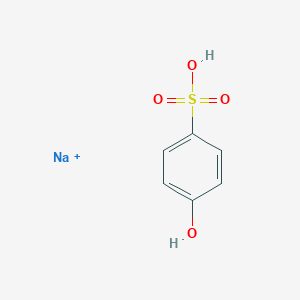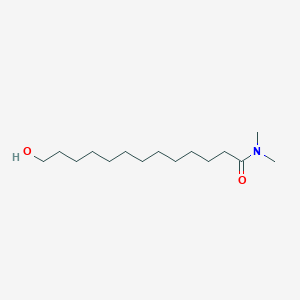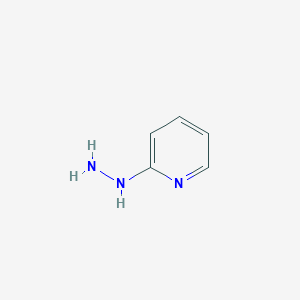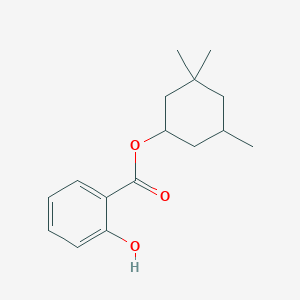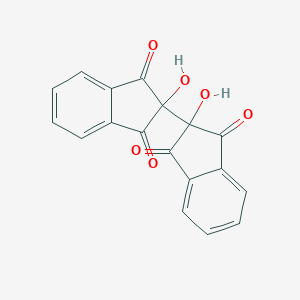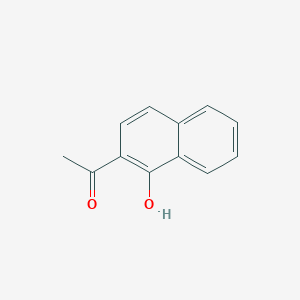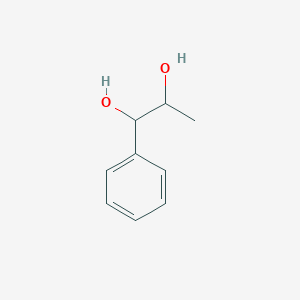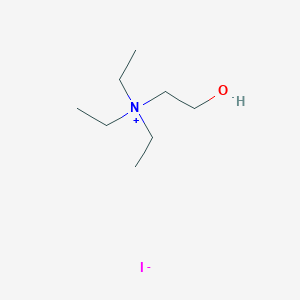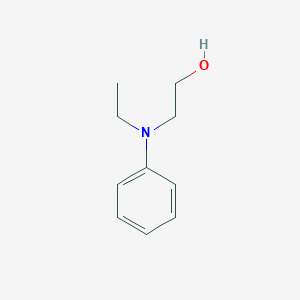![molecular formula C15H15ClO2 B147088 Benzene, 1-chloro-4-[(4-ethoxyphenoxy)methyl]- CAS No. 133492-62-3](/img/structure/B147088.png)
Benzene, 1-chloro-4-[(4-ethoxyphenoxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-chloro-4-[(4-ethoxyphenoxy)methyl]-, also known as clofenotane, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a chlorinated organic compound that belongs to the family of phenoxybenzene derivatives.
Mechanism Of Action
The mechanism of action of Benzene, 1-chloro-4-[(4-ethoxyphenoxy)methyl]- is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in the biosynthesis of essential compounds in plants and fungi, leading to their growth inhibition.
Biochemical And Physiological Effects
Clofenotane has been shown to have low toxicity in mammals. However, it can cause skin and eye irritation upon contact. It has also been shown to have some mutagenic and carcinogenic properties in animal studies.
Advantages And Limitations For Lab Experiments
Clofenotane has several advantages for use in lab experiments, including its stability and ease of synthesis. However, its limited solubility in water and potential toxicity to humans and animals are significant limitations.
Future Directions
Future research on Benzene, 1-chloro-4-[(4-ethoxyphenoxy)methyl]- could focus on its potential use as an antifungal and antibacterial agent in medicine. It could also be studied for its potential use in the development of new pesticides and herbicides with improved efficacy and safety profiles. Additionally, further studies could investigate the mechanism of action of Benzene, 1-chloro-4-[(4-ethoxyphenoxy)methyl]- and its potential toxicity in humans and animals to better understand its safety and potential applications.
Synthesis Methods
Clofenotane can be synthesized through the reaction of 1-chloro-4-nitrobenzene and 4-ethoxyphenol in the presence of a base such as potassium carbonate. The reaction produces Benzene, 1-chloro-4-[(4-ethoxyphenoxy)methyl]- as the main product, along with some minor byproducts.
Scientific Research Applications
Clofenotane has been studied for its potential use as a pesticide, herbicide, and fungicide due to its ability to inhibit the growth of various plant and fungal species. It has also been investigated for its potential use as an antifungal and antibacterial agent.
properties
CAS RN |
133492-62-3 |
|---|---|
Product Name |
Benzene, 1-chloro-4-[(4-ethoxyphenoxy)methyl]- |
Molecular Formula |
C15H15ClO2 |
Molecular Weight |
262.73 g/mol |
IUPAC Name |
1-chloro-4-[(4-ethoxyphenoxy)methyl]benzene |
InChI |
InChI=1S/C15H15ClO2/c1-2-17-14-7-9-15(10-8-14)18-11-12-3-5-13(16)6-4-12/h3-10H,2,11H2,1H3 |
InChI Key |
LJPPHDGCDAGFNV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



